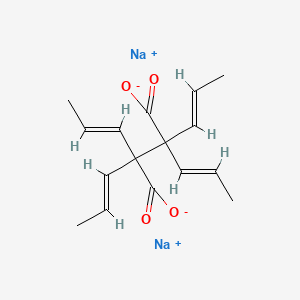

Disodium (tetrapropenyl)succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94086-60-9 |

|---|---|

Molecular Formula |

C16H20Na2O4 |

Molecular Weight |

322.31 g/mol |

IUPAC Name |

disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |

InChI |

InChI=1S/C16H22O4.2Na/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |

InChI Key |

KOHOFWNHOIRZQM-WSDUHDJSSA-L |

Isomeric SMILES |

C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+].[Na+] |

Canonical SMILES |

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Disodium (tetrapropenyl)succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) (tetrapropenyl)succinate, with the CAS number 94086-60-9, is a specialty chemical primarily utilized in the cosmetics industry as a surfactant and anti-corrosive agent.[1][2] Its amphiphilic nature, stemming from a dicarboxylate polar head group and a nonpolar tetrapropenyl tail, allows it to reduce surface tension, making it an effective cleansing and emulsifying agent.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of Disodium (tetrapropenyl)succinate, outlines experimental protocols for their determination, and presents logical diagrams to illustrate its mechanisms of action as a surfactant and corrosion inhibitor.

Physicochemical Data

Quantitative data for this compound is limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data for the compound and its parent acid, (tetrapropenyl)succinic acid, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H20Na2O4 | [PubChem] |

| Molecular Weight | 322.31 g/mol | [PubChem] |

| CAS Number | 94086-60-9 | [PubChem] |

| Appearance | White powder (typical for similar disodium salts) | [Generic Safety Data Sheets] |

| Flash Point (estimated) | 32.00 °F (0.00 °C) | [The Good Scents Company] |

| Topological Polar Surface Area | 80.3 Ų | [PubChem] |

| Complexity | 388 | [PubChem] |

Table 2: Physicochemical Properties of (Tetrapropenyl)succinic Acid (Parent Acid)

| Property | Value | Source |

| Molecular Formula | C16H22O4 | [EvitaChem] |

| Molecular Weight | 278.34 g/mol | [EvitaChem] |

| CAS Number | 27859-58-1 | [Safety Data Sheet] |

| Physical State | Liquid | [Safety Data Sheet] |

| Melting/Freezing Point | ≤-60 °C at 98.9 kPa | [Safety Data Sheet] |

| Boiling Point | 153 °C at 98.9 kPa | [Safety Data Sheet] |

| n-octanol/water Partition Coefficient (log Kow) | ≥3.286 – ≤6.086 | [Safety Data Sheet] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of this compound are provided below. These are generalized methods based on standard laboratory practices for surfactants and related chemical entities.

Melting Point Determination

The melting point of a solid substance is the temperature at which it changes state from solid to liquid. For a crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

A second, more precise measurement is performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dicarboxylic acid salt like this compound, determining the pKa values of its conjugate acid is crucial for understanding its behavior in different pH environments.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

-

Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer.

-

Procedure:

-

The solution is placed in a beaker with the pH electrode and a magnetic stir bar.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

The titration is continued past the equivalence points.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve, where half of the carboxylate groups have been protonated.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents should be tested, including water, ethanol, methanol, and other relevant organic solvents.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or titration.

-

The solubility is expressed in g/L or mol/L.

-

Octanol-Water Partition Coefficient (log Kow) Determination

The octanol-water partition coefficient is a measure of the lipophilicity of a compound and its potential for bioaccumulation.

Methodology: HPLC Method (OECD Guideline 117)

-

Principle: The log Kow is determined by measuring the retention time of the substance on a reverse-phase HPLC column. The retention time is correlated with the log Kow of a series of standard compounds with known log Kow values.

-

Apparatus: A standard HPLC system with a UV detector and a reverse-phase column (e.g., C18).

-

Procedure:

-

A calibration curve is generated by injecting a series of standard compounds with a range of known log Kow values and recording their retention times.

-

A solution of this compound is prepared in the mobile phase and injected into the HPLC system.

-

The retention time of the compound is measured.

-

The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

-

Mandatory Visualizations

Surfactant Mechanism of Action

Surfactants like this compound exert their effects by interacting with cell membranes. This interaction can lead to membrane disruption and increased permeability. The following diagram illustrates a simplified workflow of how a surfactant interacts with a lipid bilayer.

Caption: Workflow of surfactant interaction with a cell membrane.

Corrosion Inhibition Mechanism

As an anti-corrosive agent, this compound likely functions by adsorbing onto a metal surface, forming a protective barrier that inhibits the corrosion process. The succinate (B1194679) head can chelate with metal ions, while the hydrophobic tail provides a barrier against corrosive agents.

Caption: Logical diagram of corrosion inhibition by this compound.

References

Synthesis pathway for Disodium (tetrapropenyl)succinate

An In-depth Technical Guide on the Synthesis of Disodium (B8443419) (tetrapropenyl)succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Disodium (tetrapropenyl)succinate. It includes detailed experimental protocols for the key synthetic steps, a summary of quantitative data, and characterization methods for the intermediate and final products. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug development.

Introduction

This compound is the disodium salt of tetrapropenyl succinic acid. It belongs to the class of alkenyl succinates, which are known for their surfactant properties. The molecule consists of a hydrophilic succinate (B1194679) head and a long, branched hydrophobic tetrapropenyl tail. This amphiphilic nature makes it useful in various applications, including as a corrosion inhibitor, cleansing agent, and emulsifier.[1][2] The synthesis is a two-step process commencing with the formation of the anhydride (B1165640) intermediate, (Tetrapropenyl)succinic anhydride (TPSA), followed by hydrolysis to yield the final disodium salt.

Synthesis Pathway

The synthesis of this compound is accomplished in two primary stages:

-

Formation of (Tetrapropenyl)succinic Anhydride (TPSA): This step involves the reaction of tetrapropylene (a branched C12 olefin) with maleic anhydride via an Alder-ene reaction. This reaction is typically carried out at high temperatures.[2]

-

Hydrolysis of TPSA to this compound: The TPSA intermediate is then hydrolyzed using a dilute solution of sodium hydroxide. This process opens the anhydride ring to form two carboxylate groups, which are neutralized by the sodium ions to form the final disodium salt.[2]

Below is a diagram illustrating the overall synthesis pathway.

References

Disodium (Tetrapropenyl)succinate: A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a summary of publicly available information regarding disodium (B8443419) (tetrapropenyl)succinate. A comprehensive search of scientific literature and chemical databases has been conducted.

Summary

Disodium (tetrapropenyl)succinate is a chemical compound primarily utilized in the cosmetics and personal care industry. Extensive searches for its mechanism of action in a biological or pharmacological context have yielded no specific results. The available data exclusively pertains to its functions as a surfactant, conditioning agent, and anticorrosive agent in commercial product formulations. There is a notable absence of published research on its interaction with biological systems, including cellular signaling pathways, enzymatic activity, or any potential therapeutic effects.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₄Na₂O₄ | PubChem |

| Molecular Weight | 326.34 g/mol | PubChem |

| Synonyms | Butanedioic acid, (tetrapropenyl)-, disodium salt; Disodium (tetrapropenyl)butanedioate; Succinic acid, (tetrapropenyl)-, disodium salt | Parchem |

Industrial Applications

The primary documented applications of this compound are in the formulation of cosmetics and personal care products. Its functions in these products include:

-

Surfactant: It reduces the surface tension of cosmetic products, aiding in the even distribution of the product during use.[1][2] This property is fundamental to its role in cleansers and shampoos.

-

Conditioning Agent: It is used to improve the texture of hair and skin, providing a smoother feel.[3]

-

Anticorrosive Agent: It prevents the corrosion of metallic packaging used for cosmetic products.[1][2]

Biological Activity and Mechanism of Action

Despite extensive searches of scientific databases and literature, no studies detailing the biological mechanism of action, pharmacological effects, or toxicological profile of this compound were identified. The core requirements of this technical guide, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the complete lack of available information in these areas.

The logical relationship concerning the available information can be summarized as follows:

Conclusion

The current body of scientific knowledge on this compound is limited to its industrial applications in the cosmetics sector. There is no publicly available data to suggest any biological or pharmacological mechanism of action. For researchers, scientists, and drug development professionals, this indicates that the compound has not been a subject of investigation for therapeutic purposes. Any potential biological activity of this compound remains to be explored through foundational in vitro and in vivo studies. Without such research, no meaningful discussion of its mechanism of action, experimental protocols, or signaling pathways is possible.

References

Spectroscopic analysis of Disodium (tetrapropenyl)succinate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Disodium (B8443419) (tetrapropenyl)succinate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions based on analogous structures with established analytical methodologies. It serves as a practical resource for the characterization and quality control of Disodium (tetrapropenyl)succinate in a research and development setting.

Introduction

This compound (CAS No. 94086-60-9) is a salt of a dicarboxylic acid with a molecular formula of C₁₆H₂₀Na₂O₄ and a molecular weight of 322.31 g/mol .[1][2][3] Its structure, featuring a succinate (B1194679) backbone with four propenyl substituents, suggests its potential use as a surfactant or an intermediate in chemical synthesis.[4][5] Accurate spectroscopic characterization is essential for confirming its identity, purity, and for elucidating its structure. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, such as disodium succinate and various alkenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.0 | m | 8H | -CH=CH- (vinyl protons) |

| ~ 1.6 - 1.8 | d | 12H | CH₃-CH= (methyl protons) |

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 - 185 | C=O (carboxylate) |

| ~ 125 - 135 | -CH=CH- (vinyl carbons) |

| ~ 60 - 65 | C-(C=O) (quaternary carbon) |

| ~ 18 - 22 | CH₃- |

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3020 - 3080 | Medium | =C-H stretch |

| ~ 2910 - 2980 | Medium | C-H stretch (methyl) |

| ~ 1640 - 1680 | Medium to Weak | C=C stretch |

| ~ 1550 - 1610 | Strong | Asymmetric C=O stretch (carboxylate) |

| ~ 1400 - 1450 | Strong | Symmetric C=O stretch (carboxylate) |

| ~ 960 - 980 | Strong | =C-H bend (trans) |

Mass Spectrometry (MS)

For the analysis of the corresponding free acid, 2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioic acid (C₁₆H₂₂O₄, Exact Mass: 278.1518), the following ions would be expected in a high-resolution mass spectrum.

Table 4: Predicted High-Resolution Mass Spectrometry Data (for the corresponding acid)

| Adduct | m/z |

| [M+H]⁺ | 279.1591 |

| [M+Na]⁺ | 301.1410 |

| [M-H]⁻ | 277.1445 |

| [M+HCOO]⁻ | 323.1500 |

Data predicted for the free acid form.[6]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Protocol:

-

Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.

-

Gently vortex the vial to ensure complete dissolution.

-

If solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube.[7]

-

Carefully place the NMR tube into the spectrometer's spinner turbine.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra. For D₂O, the residual HDO peak can be used as a reference for the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Protocol:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or acetone and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the spectrum, including baseline correction and peak picking.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the corresponding free acid.

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Syringe filters (0.22 µm)

-

Autosampler vials

Protocol:

-

To analyze the free acid, dissolve a small amount of the sample in a solution of 0.1% formic acid in water/methanol. The acid will protonate the carboxylate groups.

-

The presence of sodium salts can suppress ionization; therefore, sample dilution or desalting using techniques like solid-phase extraction may be necessary for optimal results.[8][9]

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquire spectra in both positive and negative ion modes to observe different adducts.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.[10]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Overall workflow for the spectroscopic analysis.

Caption: Relationship between structure and spectral data.

References

- 1. Disodium tetrapropenyl succinate | C16H20Na2O4 | CID 18000679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. hmdb.ca [hmdb.ca]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. incibeauty.com [incibeauty.com]

- 6. PubChemLite - this compound (C16H22O4) [pubchemlite.lcsb.uni.lu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 9. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of Disodium (tetrapropenyl)succinate

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Data Availability: A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of specific experimental data—such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and detailed conformational analysis—for Disodium (tetrapropenyl)succinate. Consequently, this guide provides a thorough overview based on available chemical information, synthesis of its parent acid, and theoretical conformational analysis extrapolated from studies on related succinate (B1194679) compounds.

Introduction

This compound is a surfactant and anticorrosive agent, primarily utilized in the cosmetics and personal care industries.[1][2][3] Its molecular structure, characterized by a polar dicarboxylate head and a nonpolar hydrocarbon tail, dictates its amphiphilic properties. Understanding the precise molecular structure and conformational preferences of this molecule is crucial for predicting its behavior in various formulations, its interaction with other components, and its overall efficacy.

Molecular Structure

The fundamental structure of this compound consists of a succinate backbone with a tetrapropenyl group attached to one of the alpha-carbons. The two carboxylic acid groups are present as sodium salts.

Molecular Formula: C₁₆H₂₀Na₂O₄[4]

IUPAC Name: disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate[4]

The "tetrapropenyl" group is a C₁₂ branched alkyl chain derived from the tetramerization of propylene. This bulky, hydrophobic tail is a key feature of the molecule's surfactant properties.

A two-dimensional representation of the molecular structure is provided below.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Disodium (tetrapropenyl)succinate

Introduction

Disodium (B8443419) (tetrapropenyl)succinate is a specialized organic salt with potential applications in various industrial and pharmaceutical formulations. Its structure, featuring a succinate (B1194679) backbone and four propenyl groups, suggests a complex thermal behavior that is critical to understand for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its likely thermal stability and degradation pathways.

Thermal Behavior of the Parent Compound: Sodium Succinate

The thermal decomposition of sodium succinate has been studied and serves as a foundational reference. In an inert atmosphere, the decomposition of anhydrous sodium succinate typically results in the formation of sodium carbonate as the final residue.[1][2] For the hydrated form, sodium succinate hexahydrate, the initial phase of thermal decomposition involves the loss of water molecules (dehydration) at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures.

Anticipated Influence of the Tetrapropenyl Substituent

The introduction of four propenyl groups to the succinate backbone is expected to significantly alter the thermal stability and degradation mechanism compared to sodium succinate. The presence of these unsaturated hydrocarbon chains introduces new potential reaction pathways:

-

Lower Onset of Decomposition: The C-C and C=C bonds in the tetrapropenyl groups are generally less thermally stable than the ionic carboxylate groups. It is therefore anticipated that the initial decomposition of Disodium (tetrapropenyl)succinate will occur at a lower temperature than that of sodium succinate.

-

Complex Degradation Products: The degradation of the tetrapropenyl side chains is likely to produce a complex mixture of volatile organic compounds. These may include various hydrocarbons resulting from fragmentation, cyclization, and polymerization of the propenyl groups.

-

Potential for Char Formation: The unsaturated nature of the propenyl groups could lead to cross-linking and polymerization reactions at elevated temperatures, potentially resulting in the formation of a carbonaceous residue (char) in addition to the inorganic residue (sodium carbonate).

Quantitative Data from Related Compounds

To provide a quantitative context, the following table summarizes the available thermal decomposition data for sodium succinate and (tetrapropenyl)succinic acid. It is important to note that the disodium salt is expected to have a higher decomposition temperature than its corresponding acid form due to the stability of the ionic bond.

| Compound | Analysis Type | Key Observations | Reference |

| Sodium Succinate Hexahydrate | TG-DTA (N2 atm) | Dehydration followed by decomposition to sodium carbonate. | [1][2] |

| (Tetrapropenyl)succinic Acid | Not Specified | Decomposition temperature of 153 °C. | Safety Data Sheet |

Proposed Degradation Profile of this compound

Based on the considerations above, a multi-stage degradation profile in an inert atmosphere is proposed for this compound:

-

Initial Decomposition (Lower Temperature Range): The initial weight loss is expected to be associated with the degradation of the tetrapropenyl side chains. This may involve a combination of fragmentation, producing volatile alkenes and alkanes, and intramolecular reactions.

-

Secondary Decomposition (Intermediate Temperature Range): Following the initial degradation of the side chains, the succinate backbone would likely begin to decompose. This stage would involve the decarboxylation of the carboxylate groups.

-

Final Residue Formation (Higher Temperature Range): The final stage of decomposition would lead to the formation of a stable residue. This residue is expected to be a mixture of sodium carbonate from the succinate core and a carbonaceous char from the polymerization of the propenyl groups.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended:

6.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss of the sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residue mass.

-

6.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference.

-

The DSC thermogram will reveal endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

-

6.3. Evolved Gas Analysis (EGA)

-

Objective: To identify the chemical nature of the volatile products evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).

-

Methodology:

-

Perform a TGA experiment as described in section 6.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the FTIR gas cell or the MS inlet.

-

FTIR or mass spectra of the evolved gases are recorded continuously as a function of temperature.

-

Analysis of the spectra allows for the identification of the gaseous degradation products.

-

Visualizations

Caption: Experimental workflow for thermal analysis.

Caption: Hypothetical degradation pathway.

References

The Solubility Profile of Disodium (tetrapropenyl)succinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) (tetrapropenyl)succinate, identified by the CAS number 94086-60-9, is a specialty chemical primarily utilized in the cosmetics industry as a surfactant and an anticorrosive agent.[1][2] Its molecular formula is C16H20Na2O4.[3] While information regarding its specific solubility in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing data on the compound and its related structures to provide a foundational understanding for researchers and professionals in drug development.

Physicochemical Properties

Disodium (tetrapropenyl)succinate is the disodium salt of (tetrapropenyl)succinic acid.[4] General information from chemical databases indicates its function as a surfactant, which suggests it possesses amphiphilic properties, having both hydrophilic (the disodium succinate (B1194679) portion) and lipophilic (the tetrapropenyl group) characteristics.[1][4] This structure is key to its role in reducing surface tension between immiscible substances.

Solubility Data: An Overview

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100mL, mg/L) for this compound in various organic solvents. The available information is qualitative and often pertains to the acid form of the molecule.

The related compound, (tetrapropenyl)succinic acid , is reported to be soluble in organic solvents, with limited solubility in water due to its hydrophobic alkyl chains.[5] This suggests that the disodium salt, this compound, would likely exhibit higher solubility in polar organic solvents and water compared to its acid counterpart, owing to the ionic nature of the disodium succinate head group. However, the large, nonpolar tetrapropenyl tail will still significantly influence its solubility in nonpolar organic solvents.

For context, studies on similar dicarboxylic acids, such as succinic acid, have been conducted in various organic solvents. For instance, the solubility of succinic acid has been measured in solvents like cyclohexanol, cyclohexanone, N,N-dimethylformamide, and acetic acid, with solubility generally increasing with temperature.[6] While these findings relate to a different molecule, they highlight the types of solvents that might be relevant for testing the solubility of succinate derivatives.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound was not found, a general and widely accepted method for determining the solubility of a compound in a given solvent is the isothermal equilibrium method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

A generalized experimental workflow for determining the solubility of this compound would be as follows:

References

- 1. incibeauty.com [incibeauty.com]

- 2. parchem.com [parchem.com]

- 3. Disodium tetrapropenyl succinate | C16H20Na2O4 | CID 18000679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. Buy (Tetrapropenyl)succinic acid (EVT-14266003) | 27859-58-1 [evitachem.com]

- 6. researchgate.net [researchgate.net]

A-101-5: A Technical Guide to the Quantum Chemical Calculations of Disodium (tetrapropenyl)succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Disodium (B8443419) (tetrapropenyl)succinate, a succinate (B1194679) derivative, presents a molecule of interest for various applications, potentially including drug development. Understanding its molecular properties is crucial for predicting its behavior, reactivity, and potential biological interactions. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level.[1][2][3] This technical guide outlines a comprehensive computational workflow for the quantum chemical analysis of disodium (tetrapropenyl)succinate. It details the theoretical methodologies, presents hypothetical yet plausible data in structured tables, and visualizes the computational workflow and a potentially relevant biological signaling pathway using Graphviz diagrams. This document serves as a roadmap for researchers embarking on the computational study of this and similar molecules.

Introduction

This compound is an organic salt with potential applications in various chemical and biological fields.[4] The succinate moiety is of particular interest as succinate itself is a key intermediate in the tricarboxylic acid (TCA) cycle and has been identified as an important signaling molecule in both physiological and pathological processes.[5][6][[“]] Quantum chemical calculations provide a theoretical framework to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For drug development, these methods can aid in understanding drug-receptor interactions, predicting molecular properties, and guiding the design of new therapeutic agents.[2][8][9]

This guide provides a hypothetical but technically detailed protocol for the quantum chemical characterization of this compound.

Computational Workflow

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to the analysis of calculated properties. The following diagram illustrates this logical progression.

References

- 1. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 2. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Therapeutic Potential of Tetrapropenyl Succinate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropenyl succinate (B1194679) compounds, characterized by a C12 alkenyl chain attached to a succinate moiety, represent a class of molecules with largely unexplored biological activities. While direct pharmacological studies on these specific compounds are scarce in publicly available literature, the known biological activities of various succinic acid derivatives provide a strong rationale for their investigation as potential therapeutic agents. This technical guide synthesizes the existing knowledge on the biological effects of succinate-related compounds, offering a framework for future research into tetrapropenyl succinates. We will delve into the potential for antimicrobial, anti-inflammatory, and anticancer activities, supported by data from analogous compounds. This guide also outlines relevant experimental protocols and hypothetical signaling pathways to provide a comprehensive resource for researchers entering this promising field.

Introduction: The Succinate Scaffold in Medicinal Chemistry

Succinic acid, a key intermediate in the citric acid cycle, and its derivatives have garnered significant attention in medicinal chemistry. The succinate moiety is a versatile scaffold that can be readily modified to create a diverse range of esters, amides, and other derivatives. These modifications can dramatically alter the physicochemical properties and biological activities of the parent molecule, leading to compounds with a wide array of therapeutic applications.

Succinimides, for instance, are a well-established class of compounds with anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[1]. The esterification of succinic acid with various alcohols has also yielded compounds with interesting pharmacological profiles, including insulinotropic effects[2]. The introduction of a lipophilic tetrapropenyl chain to the succinate core is expected to significantly enhance membrane permeability and interaction, potentially leading to novel mechanisms of action and improved efficacy.

Potential Biological Activities of Tetrapropenyl Succinate Compounds

Based on the activities of related succinate derivatives, tetrapropenyl succinate compounds are hypothesized to possess a range of biological activities. The long alkenyl chain is likely to play a crucial role in modulating these activities.

Antimicrobial and Antibiofilm Activity

Monoesters of succinic acid have demonstrated activity against both fungal and bacterial pathogens[1]. The antimicrobial efficacy is often dependent on the nature of the substituents. The lipophilic tetrapropenyl group could enhance the interaction of these compounds with microbial cell membranes, potentially disrupting their integrity and leading to cell death.

Furthermore, derivatives of 2,3-pyrrolidinedione, which contains a succinimide (B58015) core, have shown promising activity against bacterial biofilms, a major challenge in treating chronic infections[3]. The tetrapropenyl moiety could enhance the ability of succinate derivatives to penetrate the extracellular polymeric substance of biofilms.

Table 1: Antimicrobial Activity of Selected Succinate Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Pyrrolidine-2,5-dione derivative 5 | Candida albicans | MIC | 64-128 µg/mL | [4] |

| Pyrrolidine-2,5-dione derivative 8 | Staphylococcus aureus | MIC | 16-64 µg/mL | [4] |

| Ocotillol-type derivative 58 | MRSA USA300 | MIC | 8 µg/mL | [5] |

| Ocotillol-type derivative 96 | S. aureus and B. subtilis | MIC | 1-8 µg/mL | [5] |

Note: This table presents data for succinate-containing compounds, not tetrapropenyl succinate itself, to illustrate the potential antimicrobial activity of the succinate scaffold.

Anti-inflammatory Activity

Succinimide derivatives have been investigated as anti-inflammatory agents[1]. Some tetrahydropyridine (B1245486) derivatives containing a pyrrole (B145914) group have shown potent inhibition of TNF-α production, a key pro-inflammatory cytokine[6]. The mechanism of action for succinate-related anti-inflammatory compounds may involve the modulation of inflammatory signaling pathways. The lipophilic nature of the tetrapropenyl group could facilitate interaction with cellular membranes and membrane-bound proteins involved in inflammation.

Cytotoxic and Anticancer Activity

The cytotoxic potential of various succinate derivatives against cancer cell lines has been explored. For example, acylated oxime derivatives of triterpenes, which can be synthesized from succinic anhydride, have shown cytotoxic activity against KB, MCF-7, and HeLa cell lines[7]. The introduction of a succinate moiety to other molecules has also been shown to enhance their anticancer effects.

Table 2: Cytotoxic Activity of Selected Succinate-Related Compounds

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| Triterpenic acyloxyimino derivative 54d | KB | IC50 | 0.72 | [7] |

| Triterpenic acyloxyimino derivative 54d | MCF-7 | IC50 | 2.13 | [7] |

| Triterpenic acyloxyimino derivative 54d | HeLa | IC50 | 1.87 | [7] |

| Salicylaldehyde 21 (related diterpenoid intermediate) | HT29 | IC50 | 7.72 | [8] |

Note: This table provides examples of the cytotoxic potential of compounds containing or derived from succinate moieties to suggest a possible area of investigation for tetrapropenyl succinates.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of Test Compound: The tetrapropenyl succinate compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the tetrapropenyl succinate compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by tetrapropenyl succinate compounds are yet to be elucidated, we can propose potential mechanisms based on the activities of related molecules.

Disruption of Microbial Membranes

The lipophilic tetrapropenyl chain is a key structural feature that could enable these compounds to insert into and disrupt the lipid bilayer of bacterial and fungal cell membranes. This would lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. New esters of succinic acid and mixed molecules formed by such esters and a meglitinide analog: study of their insulinotropic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Semisynthesis, Modifications and Biological Activities of Ocotillol-Type Triterpenoids [mdpi.com]

- 6. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in synthesis and biological activity of triterpenic acylated oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Disodium (tetrapropenyl)succinate as an Emulsifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) (tetrapropenyl)succinate is a synthetic surfactant belonging to the succinate (B1194679) derivative family.[1][2] Its amphiphilic molecular structure, featuring a hydrophilic disodium succinate head and a lipophilic tetrapropenyl tail, enables it to reduce the interfacial tension between oil and water phases.[1][2] This property makes it an effective emulsifying agent, primarily used in the cosmetics industry to create stable oil-in-water (O/W) emulsions and as an anticorrosive agent.[3][4] In pharmaceutical formulations, particularly in drug delivery, surfactants like Disodium (tetrapropenyl)succinate are crucial for solubilizing poorly water-soluble drugs and enhancing their bioavailability.[5]

This document provides detailed experimental protocols for utilizing this compound as an emulsifier in the preparation and characterization of oil-in-water emulsions.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | C16H24Na2O4 | N/A |

| Molecular Weight | 326.34 g/mol | N/A |

| Appearance | White to off-white powder | Visual Inspection |

| Solubility | Soluble in water | USP <781> |

| Critical Micelle Concentration (CMC) | To be determined experimentally (Illustrative value for a similar surfactant: ~1-10 mM) | Tensiometry, Conductometry, Fluorescence Spectroscopy[6][7][8] |

| Surface Tension at CMC | To be determined experimentally | Pendant Drop Tensiometry, Du Noüy Ring Method |

| Hydrophilic-Lipophilic Balance (HLB) | To be determined experimentally (Estimated to be in the range of 8-18 for O/W emulsifiers) | Griffin's Method, Davies' Method |

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a stable O/W emulsion using this compound. The ratios of oil, water, and emulsifier should be optimized for the specific application.

Materials and Equipment:

-

This compound

-

Oil phase (e.g., mineral oil, medium-chain triglycerides, or a specific drug-loaded oil)

-

Purified water (aqueous phase)

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers

-

Analytical balance

Procedure:

-

Preparation of the Aqueous Phase:

-

Weigh the required amount of purified water into a beaker.

-

Add the desired concentration of this compound to the water.

-

Gently heat the mixture to 60-70°C while stirring with a magnetic stirrer until the surfactant is fully dissolved.

-

-

Preparation of the Oil Phase:

-

Weigh the required amount of the oil phase into a separate beaker.

-

If applicable, dissolve the active pharmaceutical ingredient (API) in the oil phase at this stage.

-

Heat the oil phase to 60-70°C.

-

-

Formation of a Pre-emulsion:

-

While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

-

Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

-

-

Homogenization:

-

Transfer the pre-emulsion to the high-shear homogenizer.

-

Homogenize the mixture at a specified speed and duration. The optimal parameters will depend on the desired droplet size and should be determined experimentally. For example, homogenization can be performed at 10,000 rpm for 5-10 minutes.

-

Allow the emulsion to cool to room temperature while stirring gently.

-

Diagram 1: Experimental Workflow for O/W Emulsion Preparation

Caption: Workflow for preparing an oil-in-water emulsion.

Protocol 2: Characterization of Emulsion Properties

This protocol outlines key methods to characterize the physical properties and stability of the prepared emulsion.

2.1 Droplet Size Analysis

Principle: The size of the oil droplets is a critical parameter for emulsion stability and performance. Smaller, more uniform droplets generally lead to a more stable emulsion. Dynamic Light Scattering (DLS) or Laser Diffraction are common techniques.[3][9]

Procedure (using Laser Diffraction):

-

Ensure the particle size analyzer is calibrated and the dispersant (purified water) is circulating.

-

Add a small, representative sample of the emulsion to the dispersant in the analyzer until the appropriate obscuration level is reached (typically 10-20%).

-

Perform the measurement to obtain the droplet size distribution.

-

Record the volume-weighted mean diameter (D[1][9]) and the span of the distribution.

Table 2: Droplet Size Analysis Data

| Formulation Variable | Dispersant | D[1][9] (μm) | Polydispersity Index (PDI) |

| 0.5% Emulsifier, 10% Oil | Purified Water | To be determined | To be determined |

| 1.0% Emulsifier, 10% Oil | Purified Water | To be determined | To be determined |

| 2.0% Emulsifier, 10% Oil | Purified Water | To be determined | To be determined |

2.2 Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.[4] For O/W emulsions, a zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good stability.[4]

Procedure:

-

Dilute the emulsion sample with purified water to an appropriate concentration for the instrument.

-

Inject the diluted sample into the measurement cell of the Zetasizer.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential.

Table 3: Zeta Potential Data

| Formulation Variable | Temperature (°C) | Zeta Potential (mV) |

| 0.5% Emulsifier, 10% Oil | 25 | To be determined |

| 1.0% Emulsifier, 10% Oil | 25 | To be determined |

| 2.0% Emulsifier, 10% Oil | 25 | To be determined |

2.3 Emulsion Stability Assessment

Principle: Emulsion stability is assessed by monitoring changes in physical properties over time, such as creaming, coalescence, and phase separation.

Procedure:

-

Visual Observation:

-

Place a sample of the emulsion in a clear, sealed container.

-

Store the sample under controlled conditions (e.g., room temperature, 40°C).

-

Visually inspect the sample at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability like creaming (an upper layer of concentrated emulsion) or phase separation (a distinct layer of oil).

-

-

Droplet Size Monitoring:

-

Measure the droplet size of the emulsion at the same time intervals as the visual observation. An increase in the average droplet size over time is an indication of coalescence.

-

-

Centrifugation Test (Accelerated Stability):

-

Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

-

Measure the volume of any separated oil or cream layer. A stable emulsion will show no or minimal separation.

-

Diagram 2: Emulsion Stability Testing Workflow

Caption: Workflow for assessing emulsion stability over time.

Protocol 3: Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration of a surfactant above which micelles form. It is a fundamental property that influences the emulsification process.[6] Surface tension measurements are a common method for determining the CMC. The surface tension of a solution decreases as the surfactant concentration increases and then plateaus at the CMC.[7]

Materials and Equipment:

-

This compound

-

Purified water

-

Tensiometer (e.g., Du Noüy ring or pendant drop)

-

Series of volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound in purified water.

-

Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each dilution using the tensiometer, ensuring the instrument is properly calibrated and cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the slope of the curve changes, indicating the point where the surface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. This is determined by the intersection of the two linear portions of the plot.

Diagram 3: Logic of CMC Determination by Tensiometry

Caption: Logical flow for determining the CMC via surface tension.

Safety Precautions

This compound may cause skin and eye irritation.[10] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a versatile surfactant with potential applications in creating stable oil-in-water emulsions for cosmetic and pharmaceutical formulations. The experimental protocols provided in this document offer a framework for the preparation and comprehensive characterization of such emulsions. Due to the limited publicly available data, it is imperative for researchers to experimentally determine the specific physicochemical properties, such as CMC and optimal concentration ranges, to successfully formulate stable and effective emulsion systems.

References

- 1. nmr.oxinst.jp [nmr.oxinst.jp]

- 2. colloidal-dynamics.com [colloidal-dynamics.com]

- 3. 2.4. Feed Emulsion Droplet Size Analysis [bio-protocol.org]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. tandfonline.com [tandfonline.com]

Application Notes: Disodium (tetrapropenyl)succinate in Polymer Science

An important note on the availability of information: Direct and detailed documentation on the applications of Disodium (tetrapropenyl)succinate in polymer science is limited in publicly accessible literature. The following application notes and protocols have been developed by drawing parallels from structurally and functionally similar compounds, such as other alkenyl succinates and sulfosuccinates, which are widely used in the polymer industry. The tetrapropenyl group is a branched C12 alkyl chain, making this compound an anionic surfactant.

This compound is an anionic surfactant with a branched alkyl hydrophobe, suggesting its utility in various polymer applications. Its molecular structure lends itself to effective performance as an emulsifier in polymerization, a dispersant for pigments and nanoparticles, and as a corrosion inhibitor in coatings.

Emulsion Polymerization

In emulsion polymerization, surfactants are critical for emulsifying the monomer in the aqueous phase, stabilizing the resulting polymer latex, and controlling particle size. Anionic surfactants like this compound are effective in these roles. They can be used either as the sole emulsifier or in combination with nonionic surfactants to enhance stability.

Key Performance Attributes:

-

Particle Size Control: The concentration of the surfactant influences the number of micelles formed, which in turn affects the final particle size of the polymer latex.

-

Latex Stability: The anionic nature of the succinate (B1194679) headgroup provides electrostatic stabilization to the polymer particles, preventing coagulation.

-

Monomer Emulsification: The branched C12 hydrophobe allows for effective emulsification of a variety of hydrophobic monomers, such as styrene, acrylates, and vinyl acetate.

A summary of typical properties for related sulfosuccinate (B1259242) emulsifiers used in emulsion polymerization is provided in the table below.

| Property | Typical Value Range |

| Critical Micelle Conc. (CMC) | 1 - 5 mM |

| Surfactant Concentration | 0.5 - 3.0 wt% |

| Resulting Particle Size | 50 - 250 nm |

| Surface Tension Reduction | to ~30-40 mN/m |

Dispersant for Nanoparticles

The dispersion of nanoparticles in a polymer matrix is crucial for developing nanocomposites with enhanced properties. This compound can act as a dispersing agent, adsorbing onto the surface of nanoparticles and preventing their agglomeration through steric and electrostatic repulsion. This leads to improved optical clarity (reduced haze) and better mechanical properties of the final composite.

| Parameter | Typical Values |

| Dispersant Concentration | 10 ppm - 5 wt% |

| Resulting Haze Level | 0.1 - 2.0 |

| Coating Thickness | 1 - 300 µm |

Corrosion Inhibition

Succinate derivatives are known to function as corrosion inhibitors.[1] They can form a protective film on metal surfaces, blocking the corrosive action of electrolytes.[1][2] When incorporated into a polymer coating, this compound can migrate to the metal-polymer interface and provide active corrosion protection. The mechanism involves the adsorption of the succinate headgroup onto the metal surface, with the hydrophobic tail orienting away from the surface, creating a barrier to moisture and corrosive ions.[2]

| Property | Typical Performance Metric |

| Inhibitor Concentration | 100 - 1000 ppm |

| Inhibition Efficiency | > 80% |

| Adsorption Isotherm | Langmuir or Temkin |

Experimental Protocols

Protocol 1: Emulsion Polymerization of Styrene-Acrylate Latex

This protocol describes a semi-continuous emulsion polymerization process to synthesize a styrene-acrylate latex using a succinate-based surfactant.

Materials:

-

Styrene (monomer)

-

Butyl acrylate (B77674) (monomer)

-

Acrylic acid (co-monomer)

-

This compound (emulsifier)

-

Potassium persulfate (initiator)

-

Sodium bicarbonate (buffer)

-

Deionized water

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps.

-

Heating/cooling circulator.

Procedure:

-

Initial Charge: To the reactor, add 200g of deionized water, 2g of this compound, and 1g of sodium bicarbonate.

-

Nitrogen Purge: Heat the reactor to 75°C while purging with nitrogen for 30 minutes to remove dissolved oxygen.

-

Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing 100g of styrene, 100g of butyl acrylate, 4g of acrylic acid, 8g of this compound, and 100g of deionized water with gentle stirring.

-

Initiator Solution: Dissolve 1g of potassium persulfate in 20g of deionized water.

-

Polymerization:

-

Add 10% of the pre-emulsion and 20% of the initiator solution to the reactor.

-

Raise the temperature to 80°C and allow the seed polymerization to proceed for 30 minutes.

-

Continuously feed the remaining pre-emulsion and initiator solution into the reactor over 3 hours.

-

Maintain the reaction temperature at 80°C for an additional hour after the feeds are complete to ensure high monomer conversion.

-

-

Cooling and Filtration: Cool the reactor to room temperature and filter the latex through a 100-mesh screen to remove any coagulum.

Protocol 2: Evaluation of Corrosion Inhibition in a Polymer Coating

This protocol outlines a method for evaluating the corrosion inhibition performance of this compound in a clear acrylic coating using electrochemical impedance spectroscopy (EIS).

Materials:

-

Mild steel panels

-

Acrylic resin

-

This compound

-

Appropriate solvents (e.g., xylene, butanol)

-

3.5% NaCl solution (electrolyte)

Equipment:

-

Potentiostat with EIS capability

-

Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)

-

Coating application equipment (e.g., drawdown bar)

-

Drying oven

Procedure:

-

Panel Preparation: Clean mild steel panels by degreasing with acetone, followed by rinsing with ethanol (B145695) and deionized water, and then drying.

-

Coating Formulation:

-

Prepare a control coating by dissolving the acrylic resin in the solvent system.

-

Prepare an inhibited coating by adding 0.5 wt% of this compound to the control formulation and mixing until homogeneous.

-

-

Coating Application: Apply the coatings to the prepared steel panels at a controlled thickness (e.g., 50 µm) and allow them to cure according to the resin manufacturer's instructions.

-

Electrochemical Testing:

-

Expose a defined area of the coated panel to the 3.5% NaCl solution in the electrochemical cell.

-

Perform EIS measurements periodically (e.g., at 1, 24, 48, and 96 hours of exposure).

-

The impedance at low frequencies (e.g., |Z| at 0.01 Hz) is a key indicator of the coating's barrier properties and corrosion resistance. A higher impedance value for the inhibited coating compared to the control indicates effective corrosion inhibition.

-

References

Application Notes and Protocols for Nanoparticle Stabilization Using Disodium (tetrapropenyl)succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) (tetrapropenyl)succinate is an anionic surfactant that can be synthesized from its precursor, Tetrapropenyl Succinic Anhydride (B1165640) (TPSA). Its amphiphilic structure, comprising a bulky, hydrophobic tetrapropenyl tail and a hydrophilic disodium succinate (B1194679) headgroup, makes it a promising candidate for the stabilization of nanoparticles in aqueous dispersions. This document provides detailed protocols for the preparation of the stabilizer and its application in the synthesis and stabilization of silver nanoparticles (AgNPs), a common model system in nanotechnology research. The protocols are designed to be adaptable for other nanoparticle systems, such as gold, platinum, or polymeric nanoparticles.

The primary mechanism of stabilization is electrostatic repulsion, where the anionic carboxylate groups of the surfactant adsorb onto the nanoparticle surface, creating a negative surface charge that prevents aggregation. The large hydrophobic tail may also contribute to steric hindrance, further enhancing stability.

Synthesis of Disodium (tetrapropenyl)succinate Stabilizer

This protocol describes the hydrolysis of Tetrapropenyl Succinic Anhydride (TPSA) to its disodium salt form.

2.1. Materials and Equipment

-

Tetrapropenyl Succinic Anhydride (TPSA)

-

Sodium hydroxide (B78521) (NaOH), pellets or 1 M solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

pH meter or pH strips

-

Rotary evaporator (optional)

2.2. Experimental Protocol: Hydrolysis of TPSA

-

In a 250 mL round-bottom flask, add 10 g of Tetrapropenyl Succinic Anhydride (TPSA) and 100 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

-

Attach a reflux condenser to the flask and begin stirring to dissolve the TPSA.

-

Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise to the stirring mixture. Monitor the pH of the solution. Continue adding NaOH until the pH is stable between 8.0 and 9.0. This indicates the complete hydrolysis of the anhydride to the dicarboxylate form.[1]

-

Heat the mixture to 60-70°C using a heating mantle and allow it to reflux for 2 hours to ensure the reaction goes to completion.

-

After reflux, allow the solution to cool to room temperature.

-

The resulting solution is an aqueous-ethanolic stock solution of this compound. The ethanol can be removed by rotary evaporation if a purely aqueous solution is desired.

-

The final concentration of the stabilizer can be calculated based on the initial amount of TPSA used.

Application in Silver Nanoparticle Synthesis and Stabilization

This protocol details the synthesis of silver nanoparticles (AgNPs) using this compound as a stabilizing agent.

3.1. Materials and Equipment

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium borohydride (B1222165) (NaBH₄)

-

This compound solution (prepared as above)

-

Deionized water

-

Glass vials or beakers

-

Magnetic stirrer and stir bars

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

3.2. Experimental Protocol: Synthesis of Stabilized AgNPs

-

Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM, 10 mM) in deionized water.

-

In a 50 mL beaker, add 20 mL of one of the stabilizer solutions and begin stirring.

-

Add 1 mL of a 10 mM silver nitrate (AgNO₃) solution to the beaker while stirring.

-

In a separate vial, prepare a fresh 50 mM solution of sodium borohydride (NaBH₄) in ice-cold deionized water.

-

Add 0.5 mL of the cold NaBH₄ solution dropwise to the silver nitrate and stabilizer mixture. A color change to yellow or brown should be observed, indicating the formation of silver nanoparticles.[2]

-

Continue stirring the solution for 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized.

-

Repeat steps 2-6 for each concentration of the this compound stabilizer.

-

Characterize the resulting nanoparticle dispersions.

Characterization of Stabilized Nanoparticles

4.1. UV-Vis Spectroscopy

-

Purpose: To confirm the formation of silver nanoparticles and assess their stability.

-

Method: Acquire the UV-Vis spectrum of the nanoparticle dispersion from 300 to 700 nm. The presence of a surface plasmon resonance (SPR) peak, typically between 400-450 nm for spherical AgNPs, confirms their formation.[3] The sharpness and position of the peak can give a qualitative indication of particle size and dispersity.

4.2. Dynamic Light Scattering (DLS)

-

Purpose: To measure the hydrodynamic diameter and zeta potential of the nanoparticles.

-

Method: Analyze the nanoparticle dispersions using a DLS instrument. The hydrodynamic diameter provides information on the size of the nanoparticle core plus the stabilizer layer. The zeta potential measures the surface charge and is a key indicator of colloidal stability.[4] A zeta potential more negative than -30 mV generally indicates good stability.[5]

4.3. Transmission Electron Microscopy (TEM)

-

Purpose: To visualize the size, shape, and morphology of the nanoparticles.

-

Method: Deposit a drop of the nanoparticle dispersion onto a TEM grid and allow it to dry. Image the nanoparticles using a TEM to determine their core size and shape.

Expected Quantitative Data

The following table summarizes the expected results from the characterization of silver nanoparticles stabilized with varying concentrations of this compound. The data is hypothetical but based on typical results for anionic surfactants with bulky hydrophobic tails, such as sodium oleate.[6][7]

| Stabilizer Concentration (mM) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | UV-Vis SPR Peak (nm) |

| 0.1 | 150 ± 20 | > 0.5 | -15 ± 5 | 430 |

| 0.5 | 80 ± 15 | < 0.4 | -25 ± 4 | 425 |

| 1.0 | 50 ± 10 | < 0.3 | -35 ± 3 | 420 |

| 5.0 | 45 ± 8 | < 0.2 | -45 ± 3 | 418 |

| 10.0 | 48 ± 10 | < 0.2 | -48 ± 2 | 418 |

Interpretation of Data:

-

At low concentrations, there may be insufficient stabilizer to fully cover the nanoparticle surface, leading to larger, aggregated particles and a higher PDI.

-

As the stabilizer concentration increases, the particle size is expected to decrease and the zeta potential to become more negative, indicating better stabilization.

-

Above a certain concentration (likely near the critical micelle concentration), the particle size and zeta potential should plateau, as the nanoparticle surface becomes saturated with the surfactant.[8]

Visualizations

Caption: Mechanism of nanoparticle stabilization.

Caption: Experimental workflow for nanoparticle synthesis.

References

Evaluating Disodium (tetrapropenyl)succinate as a Surfactant in Cell Culture Media: Application Notes and Protocols

Disclaimer: As of late 2025, specific data on the application of disodium (B8443419) (tetrapropenyl)succinate as a surfactant in cell culture media is not available in peer-reviewed literature. The following application notes and protocols are generalized guidelines for the evaluation of a novel surfactant, such as disodium (tetrapropenyl)succinate, for this purpose. Researchers should adapt these protocols based on their specific cell lines and experimental objectives.

Introduction

Surfactants are amphiphilic molecules that are frequently incorporated into cell culture media to protect cells from mechanical stress, particularly in suspension cultures using stirred-tank or wave bioreactors. They can also aid in the solubilization of nutrients and prevent the aggregation of cells and recombinant proteins. While non-ionic surfactants like poloxamers (e.g., Pluronic® F-68) and polysorbates (e.g., Tween® 80) are commonly used, the exploration of novel surfactants is crucial for optimizing cell culture performance and downstream processing.

This compound is an anionic surfactant. Anionic surfactants are known for their potential to interact with proteins and cell membranes.[1] Therefore, a thorough evaluation of its cytotoxicity and effects on cell growth and protein production is essential before its adoption in any cell culture process. This document provides a framework for such an evaluation.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the evaluation of this compound.

Table 1: Cytotoxicity of this compound on CHO-K1 Cells

| Concentration (mg/L) | Cell Viability (%) (MTT Assay) | LDH Release (% of Positive Control) |

| 0 (Control) | 100 | 0 |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| 200 | ||

| 500 | ||

| 1000 |

Table 2: Effect of this compound on Cell Growth and Recombinant Protein Production in a Fed-Batch Culture

| Surfactant Concentration (mg/L) | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD) (x 10^9 cell-days/L) | Final Product Titer (g/L) |

| 0 (Control) | |||

| [Optimal Conc. 1] | |||

| [Optimal Conc. 2] | |||

| Pluronic® F-68 (e.g., 1 g/L) |

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol determines the concentration at which this compound exhibits cytotoxic effects on a given cell line.

Materials:

-

Adherent or suspension cells (e.g., CHO-K1, HEK293)

-

Complete cell culture medium

-

This compound stock solution (sterile-filtered)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the surfactant. Include a vehicle control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

-

Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH into the culture medium.

Materials:

-

Cells cultured as described in Protocol 1.

-

Commercially available LDH cytotoxicity assay kit.

-

Microplate reader.

Procedure:

-

Prepare and treat cells with this compound as described in steps 1-4 of Protocol 1.

-

After the incubation period, collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Evaluation of Surfactant Performance in Suspension Culture

This protocol assesses the effect of non-cytotoxic concentrations of this compound on cell growth and recombinant protein production in a shake flask or bioreactor model.

Materials:

-

Suspension-adapted cell line (e.g., CHO-S) expressing a recombinant protein.

-

Chemically defined cell culture medium and feed solutions.

-

Shake flasks or benchtop bioreactors.

-

This compound at the determined non-cytotoxic concentrations.

-

Cell counter.

-